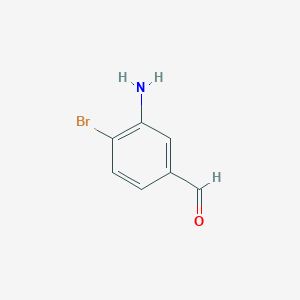
4-Amino-3-bromoisoquinoline
説明
4-Amino-3-bromoisoquinoline is a chemical compound with the empirical formula C9H7BrN2 . It is used in early discovery research as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of quinoline derivatives like 4-Amino-3-bromoisoquinoline involves various protocols. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular weight of 4-Amino-3-bromoisoquinoline is 223.07 . The SMILES string for this compound is NC1=C (Br)C=NC2=C1C=CC=C2 .科学的研究の応用
Synthesis and Chemical Transformations
Synthesis of Indazolo[3,2-a]isoquinolin-6-amines : A study by Balog et al. (2013) describes the synthesis of fluorescent indazolo[3,2-a]isoquinolin-6-amines, using 4-substituted 1-bromoisoquinolin-3-amines, which could have potential applications in fluorescence-based applications (Balog, Riedl, & Hajos, 2013).
Nucleophilic Substitution Mechanisms : Sanders et al. (2010) explored the nucleophilic substitution of 3-bromoisoquinoline, revealing insights into the chemical behavior of such compounds, which can inform further synthetic applications (Sanders, Dijk, & Hertog, 2010).
Biological and Pharmacological Investigations
Cytotoxic Activity in Cancer Cells : Delgado et al. (2012) synthesized a variety of aminoquinones structurally related to marine isoquinolinequinones and evaluated their cytotoxic activity against various human cancer cell lines. This includes the study of 7-Amino-6-bromoisoquinoline-5,8-quinone, indicating its potential as an antitumor agent (Delgado, Ibacache, Theoduloz, & Valderrama, 2012).
Application in Opioid Receptor Research : A study by Van der Poorten et al. (2017) involved the synthesis of novel conformationally constrained amino acids, including 4-amino-8-bromo-2-benzazepin-3-one, and their effects on the μ- and δ-opioid receptors, suggesting a role in the development of new opioid receptor-targeted therapeutics (Van der Poorten et al., 2017).
Other Applications
Fluorescent Derivatives : Balog et al. (2011) focused on creating new fluorescent derivatives of 3-amino and 3-hydroxyisoquinolines, indicating the utility of these compounds in fluorescence spectroscopy (Balog et al., 2011).
Molecular Docking Studies for Antitumor Agents : Cho et al. (2007) conducted a study on the synthesis of indeno[1,2-c]isoquinolines as potential antitumor agents, showcasing the use of 4-bromo-3-arylisoquinolines in the development of topoisomerase I inhibitors (Cho et al., 2007).
Safety and Hazards
4-Amino-3-bromoisoquinoline is classified as Acute Tox. 3 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements for this compound are H301 - H318 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
特性
IUPAC Name |
3-bromoisoquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-9-8(11)7-4-2-1-3-6(7)5-12-9/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DERRKDMURMTHHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=C2N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348840 | |
| Record name | 4-Amino-3-bromoisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-bromoisoquinoline | |
CAS RN |
40073-37-8 | |
| Record name | 3-Bromo-4-isoquinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40073-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-3-bromoisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromoisoquinolin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-amino-3-bromoisoquinoline react differently compared to its isomer, 3-amino-4-bromoisoquinoline, when treated with potassium amide in liquid ammonia?
A1: While both isomers possess an amino group and a bromine atom on the isoquinoline ring, their positioning significantly influences their reactivity with potassium amide (KNH2) in liquid ammonia. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















